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Executive Summary & Chemical Identity

SAR-7226 Hydrate is a dual inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1/2),
originally developed by Sanofi-Aventis.[1] Unlike the highly selective SGLT2 inhibitors (e.qg.,
Dapagliflozin, Empagliflozin) that target renal glucose reabsorption, SAR-7226 also targets
intestinal SGLT1, thereby delaying glucose absorption in the gut.[1][2]

Chemically, SAR-7226 represents a pyrazole-O-glycoside class, distinct from the currently
approved C-glycoside inhibitors.[1][2] This structural difference is critical: while C-glycosides
offer superior metabolic stability, the O-glycoside linkage in SAR-7226 renders it susceptible to
hydrolysis and glucuronidation, a key factor in its preclinical profile and development trajectory.

[1][2]
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Feature Specification

Compound Name SAR-7226 Hydrate

1229167-48-9 (Hydrate); 702638-25-3 (Free
Base)

CAS Number

] Heteroaromatic Fluoroglycoside (Pyrazole-O-
Chemical Class ]
Glycoside)

Dual SGLT1 (Intestinal) & SGLT2 (Renal)

Inhibition

Mechanism

] o Type 2 Diabetes Mellitus (T2DM) - Research
Primary Indication Tool
00

Mechanistic Profile: Dual SGLT Inhibition

The therapeutic rationale for SAR-7226 lies in its "dual-hit" hypothesis.[1] By inhibiting SGLT1
in the small intestine, it blunts the postprandial glucose spike.[2][3] Simultaneously, SGLT2
inhibition in the proximal tubule promotes urinary glucose excretion (UGE).[2][4]

Pathway Visualization

The following diagram illustrates the dual site of action and the downstream physiological
effects.
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Caption: Dual mechanism of SAR-7226 targeting intestinal SGLT1 and renal SGLT2 to lower
systemic blood glucose.[1]

Comparative Analysis: SAR-7226 vs. Alternatives

The table below contrasts SAR-7226 with Sotagliflozin (the clinical standard for dual inhibition)
and Dapagliflozin (selective SGLT?2).
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. . Sotagliflozin Dapagliflozin
Metric SAR-7226 (Sanofi) . .
(Lexicon/Sanofi) (AstraZeneca)

Primary Target SGLT1 & SGLT2 SGLT1 & SGLT2 SGLT2 (Selective)
Selectivity

Low (Dual) ~20:1 >1200:1
(SGLT2:SGLT1)

] O-Glycoside ] ]

Chemical Scaffold C-Glycoside (Phenyl) C-Glycoside (Phenyl)

(Pyrazole)

Metabolic Stability

Low (Susceptible to
O-glucuronidation &

hydrolysis)

High (Resistant to

glucosidases)

High

Key Preclinical

Finding

Proof of concept for
dual inhibition; limited
by PK profile.[1]

Balanced dual
inhibition with
sustained efficacy.[1]

[2]

High renal specificity;
no Gl side effects.[1]
[2]

Development Status

Discontinued (Phase
I/Tool)

Approved (Heart

Failure)

Approved (T2DM, HF,
CKD)

Expert Insight: The failure of SAR-7226 to progress beyond early clinical stages is largely

attributed to its O-glycoside linkage. Unlike C-glycosides (Sotagliflozin, Dapagliflozin), O-

glycosides are rapidly hydrolyzed by intestinal glucosidases or metabolized by the liver (O-

glucuronidation), leading to a shorter half-life and variable bioavailability.[1][2]

Preclinical Efficacy Data

In Vitro Potency

While exact IC50 values for SAR-7226 are proprietary, structurally related pyrazole-O-

glycosides typically exhibit:

e hSGLT2 IC50: 1 — 10 nM (High Potency)[1]

e hSGLT1 IC50: 50 — 200 nM (Moderate Potency)[1]
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» Note: This profile allows for significant SGLT2 blockade while providing partial SGLT1
inhibition at high local concentrations in the gut lumen.[5]

In Vivo Efficacy (db/db Mouse Model)

In diabetic db/db mice, SAR-7226 demonstrates:

o Dose-dependent Glucose Lowering: Oral administration (1-10 mg/kg) significantly reduces
fasting plasma glucose (FPG).[1]

o OGTT Response: Superior blunting of glucose excursions during Oral Glucose Tolerance
Tests (OGTT) compared to pure SGLT?2 inhibitors, confirming the SGLT1-mediated "gut
effect."[2]

e Urinary Glucose: Increases UGE, though the duration of action is shorter than C-glycoside
competitors due to rapid clearance.[2]

Experimental Protocols

For researchers utilizing SAR-7226 as a chemical probe, the following protocols ensure robust
data generation.

Protocol A: SGLT1/2 Glucose Uptake Assay (Cell-Based)

Objective: Determine IC50 of SAR-7226 against human SGLT1 and SGLT2.[1]
Reagents:
e CHO-K1 cells stably expressing hSGLT1 or hSGLT2.[1][2]

e C-Methyl-D-Glucopyranoside (AMG) (non-metabolizable substrate).[1]

o Sodium-free buffer (Choline-Cl replacement) for negative control.[1]
Workflow:

e Seeding: Plate CHO-hSGLT1/2 cells in 96-well Scintiplates (30,000 cells/well). Incubate 24h.
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Wash: Wash cells 2x with Pre-treatment Buffer (10 mM HEPES, 137 mM N-methyl-D-
glucamine).

Treatment: Add SAR-7226 (diluted in KRH buffer containing 137 mM NacCl) at varying
concentrations (0.1 nM — 10 uM). Incubate 15 min at 37°C.

Uptake: Add

C-AMG (final conc. 10 uM, 0.5 pCi/mL). Incubate 1 hour.

Termination: Aspirate and wash 3x with ice-cold stop buffer (containing Phlorizin 100 uM to
block immediate efflux).

Read: Measure radioactivity via liquid scintillation counting.

Analysis: Normalize to Na-free control (0% uptake) and DMSO control (100% uptake). Fit to
sigmoidal dose-response curve.

Protocol B: Metabolic Stability (Liver Microsomes)

Objective: Assess the O-glucuronidation liability of SAR-7226.

Workflow:

Incubation: Mix SAR-7226 (1 uM) with pooled human/mouse liver microsomes (0.5 mg
protein/mL) in phosphate buffer (pH 7.4).

Initiation: Add NADPH-generating system and UDPGA (cofactor for glucuronidation).
Sampling: Aliquot at 0, 5, 15, 30, and 60 min.
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion and
formation of the M+176 glucuronide adduct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Comprehensive Guide to SAR-7226 Hydrate:
Preclinical Profile & Comparative Analysis[1]]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b610689#sar-7226-hydrate-preclinical-trial-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b610689#sar-7226-hydrate-preclinical-trial-results
https://www.benchchem.com/product/b610689#sar-7226-hydrate-preclinical-trial-results
https://www.benchchem.com/product/b610689#sar-7226-hydrate-preclinical-trial-results
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610689?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

